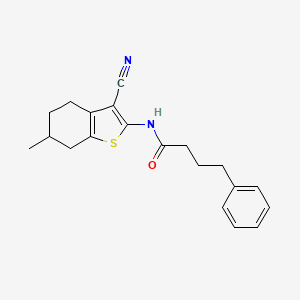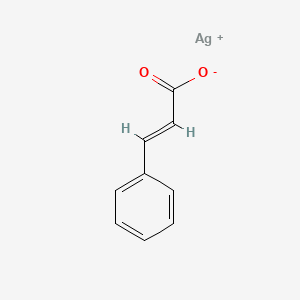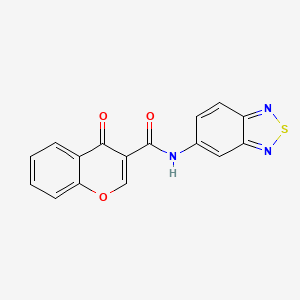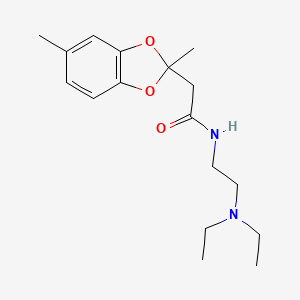![molecular formula C9H14N2 B15351186 1,5-Dimethyl-2,3,5,6-tetrahydro-1H-cyclopenta[b]pyrazine CAS No. 41330-42-1](/img/structure/B15351186.png)
1,5-Dimethyl-2,3,5,6-tetrahydro-1H-cyclopenta[b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Cyclopentapyrazine,2,3,5,6-tetrahydro-1,5-dimethyl-(9CI) is a chemical compound belonging to the class of heterocyclic aromatic organic compounds. It features a fused ring structure consisting of a cyclopentane ring and a pyrazine ring, with two methyl groups attached at the 1 and 5 positions of the pyrazine ring. This compound is of interest in various scientific research applications due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Cyclopentapyrazine,2,3,5,6-tetrahydro-1,5-dimethyl-(9CI) typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route is the cyclization of 1,5-dimethyl-1H-pyrazine-2,3,5,6-tetraamine with a suitable cyclizing agent, such as a strong acid or base, under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The choice of reactor type depends on the desired production volume and the specific reaction conditions required for optimal yield and purity. The process may involve the use of catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1H-Cyclopentapyrazine,2,3,5,6-tetrahydro-1,5-dimethyl-(9CI) can undergo various types of chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Addition: Electrophilic addition reactions can be performed using halogens or other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
1H-Cyclopentapyrazine,2,3,5,6-tetrahydro-1,5-dimethyl-(9CI) has various scientific research applications across different fields:
Chemistry: The compound can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may serve as a ligand for biological receptors or as a probe in biochemical studies.
Industry: The compound can be utilized in the production of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1H-Cyclopentapyrazine,2,3,5,6-tetrahydro-1,5-dimethyl-(9CI) exerts its effects depends on its molecular targets and pathways involved. For example, if used as a pharmaceutical, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
1H-Cyclopentapyrazine,2,3,5,6-tetrahydro-1,5-dimethyl-(9CI) can be compared with other similar heterocyclic compounds, such as:
1H-Benzodiazepine,2,3,4,5-tetrahydro-1,5-dimethyl-
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
Properties
CAS No. |
41330-42-1 |
|---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
4,7-dimethyl-2,3,6,7-tetrahydrocyclopenta[b]pyrazine |
InChI |
InChI=1S/C9H14N2/c1-7-3-4-8-9(7)10-5-6-11(8)2/h4,7H,3,5-6H2,1-2H3 |
InChI Key |
MDGWZVYXCHHPDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=C2C1=NCCN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![D-[1,2,3-13C3]glyceraldehyde](/img/structure/B15351105.png)


![N-{3-[(1E)-1-(2-{[2-(3,4-dimethoxyphenyl)quinolin-4-yl]carbonyl}hydrazinylidene)ethyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B15351120.png)
![6-ethyl-2-[(4-fluorophenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B15351122.png)
![Ethyl 2-[(2-methylbenzoyl)amino]-5-[(5-methyl-2-furyl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B15351126.png)
![3-[(2-Oxoindol-3-yl)amino]benzonitrile](/img/structure/B15351130.png)




![(2R,5S,7R)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecane](/img/structure/B15351168.png)

